1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine
Description
1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group bearing chloro and fluoro substituents at the 4- and 3-positions, respectively. The electron-withdrawing chloro and fluoro groups on the benzyl ring likely influence its electronic properties, solubility, and binding interactions, making it a candidate for further biological evaluation.
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
XVAGAAUXMJKIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine with analogs based on substitutions, heterocyclic cores, and biological activities. Key findings are summarized in Table 1.
Substitutions on the Benzyl Ring
- Chloro vs. Fluoro Positioning: 1-(2-Chlorobenzyl)-1H-imidazol-2-amine hydrochloride (CAS: 1311315-39-5) shares the chloro-substituted benzyl group but differs in the position (2- vs. 4-chloro). 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1240565-16-5) demonstrates that combining chloro and fluoro substituents on the benzyl group is feasible, though the pyrazole core may confer distinct activity profiles compared to imidazole .
- Fluoro Substituents: 1-(2-Fluorobenzyl)-1H-imidazol-2-amine (CAS: 1216191-87-5) highlights the impact of fluoro substitution at the 2-position, which could enhance metabolic stability compared to non-halogenated analogs .
Heterocyclic Core Modifications
- Imidazole vs.
Benzimidazole Derivatives :
Table 1: Structural and Activity Comparison of Selected Compounds
Biological Activity
1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine (CAS No. 1251109-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring, which is known for its biological significance, especially in drug design.
Biological Activity Overview
Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine are summarized below.
Antimicrobial Activity
Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 3.12 to 12.5 μg/mL .
Anticancer Properties
Imidazole derivatives are also explored for their anticancer potential. Compounds with structural similarities to 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine have been evaluated in vitro against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cervical (HeLa) and lung (A549) carcinoma cells .
Structure-Activity Relationships (SAR)
The biological activity of imidazole compounds is often influenced by their structural characteristics. In the case of 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine, modifications to the benzyl moiety or the imidazole ring can significantly alter its potency and selectivity.
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | IC50/ MIC Value |
|---|---|---|
| 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine | Antimicrobial | TBD |
| Related Imidazole Derivative A | Anticancer (HeLa) | 5 μM |
| Related Imidazole Derivative B | Antimicrobial (S. aureus) | 3.12 μg/mL |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various imidazole derivatives, one compound similar to 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine was tested on HeLa cells, resulting in an IC50 value of approximately 5 μM. This suggests that modifications to the imidazole ring can enhance cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of imidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The presence of chlorine and fluorine atoms in the benzyl group was noted to contribute positively to the antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
